Z-Thr-OMe
Description
Significance of Protected Amino Acid Derivatives in Organic Synthesis
Protected amino acid derivatives are fundamental building blocks in organic synthesis, especially in the construction of peptides and peptidomimetics. Amino acids possess multiple reactive functional groups, including an amino group, a carboxyl group, and often reactive side chains. In chemical synthesis, these groups must be selectively masked or "protected" to prevent unwanted side reactions, such as self-coupling or polymerization, and to ensure that the desired amide bonds are formed with high yield and purity. altabioscience.comwikipedia.orgnih.govbiosynth.compeptide.com The use of protecting groups allows for controlled stepwise elongation of peptide chains, either in solution or on a solid support. wikipedia.orgbiosynth.com An ideal protecting group should be easy to introduce, stable under the reaction conditions required for coupling, and readily removable without affecting other parts of the molecule or causing epimerization of chiral centers. altabioscience.combiosynth.com
Overview of Z-Thr-OMe as a Key Intermediate
This compound, or N-Carbobenzyloxy-L-threonine methyl ester, is a specific protected amino acid derivative where the alpha-amino group of L-threonine is protected by a carbobenzyloxy (Z) group and the carboxyl group is protected as a methyl ester. chemicalbook.com This compound serves as a key intermediate in the synthesis of peptides containing threonine residues and in the preparation of other threonine derivatives. The Z group on the amino terminus suppresses its nucleophilicity, while the methyl ester deactivates the carboxyl group, allowing for selective reactions at other positions or with activated coupling partners. peptide.com this compound is typically a white to off-white powder with a melting point between 92-94 °C. chemicalbook.com It has an optical activity of [α]25/D -18° (c=1 in methanol). chemicalbook.com
Historical Context of Carbobenzyloxy (Z) Protecting Group Utilization
The carbobenzyloxy (Cbz or Z) protecting group was introduced by Max Bergmann and Leonidas Zervas in 1932. total-synthesis.comwiley-vch.denih.gov This marked a significant advancement in peptide synthesis, as it was the first easily removable protecting group that allowed for controlled peptide bond formation without the risk of hydrolyzing the growing peptide chain during deprotection. wiley-vch.de Prior methods often relied on acyl groups for alpha-amino protection, which required harsh cleavage conditions. wiley-vch.de The Z group is typically introduced by reacting an amino acid or peptide with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl) under alkaline conditions. total-synthesis.comtcichemicals.comwikipedia.org The Z group can be selectively removed, commonly by catalytic hydrogenation, which cleaves the benzyloxycarbonyl moiety to release the free amine. total-synthesis.comwiley-vch.denih.gov This orthogonality to other protecting groups and its mild removal conditions made the Z group a cornerstone of early peptide synthesis strategies and it remains relevant in various organic synthesis applications today. total-synthesis.com
Research Domains Leveraging this compound
This compound is a valuable compound in various research domains due to its utility as a protected and activated form of threonine. Its primary application is in peptide synthesis, particularly in solution-phase strategies, where it serves as a building block for incorporating threonine into peptide sequences. wikipedia.orgchemicalbook.com Researchers utilize this compound in the synthesis of complex peptides, including those with potential therapeutic applications. chemimpex.comchemimpex.com Beyond peptide synthesis, protected amino acid derivatives like this compound are explored in the development of peptidomimetics and modified proteins. chemimpex.comchemimpex.com The compound's structure allows for further chemical modifications, making it useful in medicinal chemistry for designing molecules with specific biological activities. chemimpex.com Research areas leveraging this compound include drug development, biotechnology, and the study of biological pathways involving threonine-containing peptides. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972679 | |
| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-63-2 | |
| Record name | NSC287509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Involving Z Thr Ome
Chemical Synthesis of Z-Thr-OMe
The synthesis of this compound typically involves a two-step process: esterification of the carboxyl group of threonine followed by the introduction of the carbobenzyloxy protecting group onto the amino group.
Esterification for Methyl Ester Formation
The formation of the methyl ester of threonine is a crucial initial step. This is commonly achieved through a Fischer esterification, which involves reacting L-threonine with methanol (B129727) in the presence of an acid catalyst. Reagents such as thionyl chloride in methanol have been reported for the synthesis of L-threonine methyl ester hydrochloride. lsu.edugoogle.com This method generates a low concentration of anhydrous hydrogen chloride, facilitating the esterification. lsu.edu Another approach involves the use of trimethylchlorosilane with methanol at room temperature, which has been shown to be an efficient method for the esterification of various amino acids. nih.gov The formation of the methyl ester can be confirmed by techniques such as 1H NMR spectroscopy, where the appearance of a characteristic singlet signal around 3.8 ppm indicates the presence of the methyl ester protons. lsu.edu
Introduction of the Carbobenzyloxy (Z) Protecting Group
Following the esterification, the α-amino group of threonine methyl ester is protected with the carbobenzyloxy (Z or Cbz) group. This protecting group is widely used in peptide synthesis due to its ease of introduction and removal under specific conditions. google.comresearchgate.net Common reagents for introducing the Z group include benzyl (B1604629) chloroformate (Cbz-Cl) and N-((Benzyloxy)carbonyloxy)succinimide (Cbz-OSu). fishersci.comfishersci.notcichemicals.comnih.gov
The reaction of L-threonine methyl ester hydrochloride with benzyl chloroformate in the presence of a base, such as sodium hydroxide (B78521), yields this compound. google.com Another method involves reacting N-protected amino acids with O-alkyl S-(pyridin-2-yl)carbonothiolates. organic-chemistry.org Aqueous phase protection of amines and amino acids with Cbz-Cl can also be achieved using catalytic amounts of β-cyclodextrin. researchgate.net The Z group is stable under basic conditions and most aqueous acidic conditions, but can be removed by catalytic hydrogenation or treatment with HBr in acetic acid. google.comresearchgate.netgcwgandhinagar.comgoogle.com
Optimization of Reaction Conditions for this compound Preparation
Optimization of the reaction conditions for the synthesis of this compound aims to maximize yield and purity while minimizing side reactions. Factors such as temperature, reaction time, solvent, and the choice and amount of base or catalyst are critical. For instance, the reaction of L-threonine methyl ester hydrochloride with benzyl chloroformate under the action of sodium hydroxide has been reported to produce this compound. google.com The use of specific solvent mixtures and controlled temperatures can influence the efficiency and selectivity of both the esterification and the Z-protection steps. While specific detailed optimization studies solely focused on this compound synthesis were not extensively found in the search results, general principles of optimizing amino acid protection and esterification reactions, as described in the literature, would apply. ug.edu.pl
This compound in Peptide Synthesis Approaches
This compound serves as a valuable building block in the synthesis of peptides, providing a protected threonine residue that can be selectively coupled with other amino acids or peptide fragments.
Solution-Phase Peptide Synthesis (LPPS) Applications
In solution-phase peptide synthesis (LPPS), Z-protected amino acids like this compound are frequently used. fishersci.com In LPPS, peptide chains are assembled in a homogeneous solution. The protecting groups on the amino acids ensure that the coupling reactions occur selectively between the activated carboxyl group of one amino acid and the free amino group of another, preventing undesired polymerization. This compound can be coupled with other amino acid derivatives using various coupling reagents to form peptide bonds. For example, Z-Thr(But)-OSu has been used in the synthesis of Z-Thr(But)-Ser(But)-OMe, indicating the utility of activated Z-protected threonine derivatives in forming peptide bonds in solution. prepchem.com The Z group on the N-terminus and the methyl ester on the C-terminus of this compound allow for controlled stepwise elongation of the peptide chain.
Chemo-Enzymatic Synthesis Incorporating this compound
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods, offering high regio- and stereoselectivity under mild reaction conditions. While specific examples detailing the direct incorporation of this compound into a peptide chain via enzymatic coupling were not extensively found in the search results, the principles of chemo-enzymatic peptide synthesis are highly relevant. Enzymes, such as proteases or lipases, can catalyze peptide bond formation or ester interconversion reactions involving protected amino acid derivatives.
Chemo-enzymatic approaches have been explored for peptide synthesis, offering benefits such as reduced racemization and the ability to use minimally protected substrates . Enzymes can be used to construct complex scaffolds from amino acid derivatives beilstein-journals.org. The enzymatic transesterification of protected amino acid esters, such as the conversion of Z-Phe-O'Bu to Z-Phe-OMe catalyzed by Alcalase®, demonstrates the potential for enzymatic modification of Z-protected amino acid esters like this compound google.com. This suggests that while direct enzymatic peptide coupling with this compound might require specific enzyme systems, enzymatic transformations of its ester or the use of Z-protected amino acids in chemo-enzymatic cascades are viable strategies in synthesis beilstein-journals.orgnih.govrsc.org.
Derivatization and Further Functionalization of this compound
This compound can undergo further chemical transformations, particularly at the free hydroxyl group of the threonine side chain, to introduce additional protecting groups or functionalities.
A common derivatization of this compound involves the protection of the hydroxyl group with a tert-butyl (tBu) group, yielding Z-Thr(tBu)OMe (N-Carbobenzyloxy-O-tert-butyl-L-threonine methyl ester). This protection is crucial for preventing side reactions involving the hydroxyl group during subsequent peptide coupling steps.
The synthesis of Z-Thr(tBu)OMe is typically achieved by reacting this compound with isobutene in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid google.comgoogle.com. This reaction selectively tert-butylates the hydroxyl group.
A typical synthetic route for preparing Z-Thr(tBu)OMe involves several steps starting from L-threonine. L-threonine is first converted to L-threonine methyl ester hydrochloride (Thr-OMe·HCl) using methanol and thionyl chloride google.comgoogle.com. Thr-OMe·HCl is then reacted with benzyl chloroformate in the presence of a base like NaOH to afford this compound google.com. Finally, this compound is treated with isobutene under acidic conditions to obtain Z-Thr(tBu)OMe google.comgoogle.com.
An alternative approach mentioned involves preparing Thr(tBu)OMe first by reacting Thr-OMe·HCl with isobutene, followed by reaction with Fmoc-OSu google.com. However, the route proceeding through this compound as an intermediate for Z-Thr(tBu)OMe synthesis is well-established google.comgoogle.com.
This compound and its derivatives, such as Z-Thr(tBu)OMe, are valuable building blocks in peptide synthesis, particularly in solution-phase strategies and fragment assembly. The protected amino acid can be coupled with other amino acids or peptide fragments to elongate the peptide chain.
This compound is recognized for its use in peptide synthesis chemicalbook.comguidechem.com. The carbobenzyloxy group on the amino terminus allows for coupling with the carboxyl group of another amino acid or peptide fragment using various coupling reagents. The methyl ester at the carboxyl terminus can be later cleaved to allow for further coupling at the C-terminus.
Derivatives like Z-Thr(tBu)-OH, obtained by saponification of Z-Thr(tBu)OMe, are actively used in fragment coupling reactions. For instance, Z-Thr(tBu)-OH has been coupled with peptide fragments using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form new peptide bonds prepchem.com.
Fragment assembly is a strategy in peptide synthesis where pre-synthesized peptide segments are coupled together to form a larger polypeptide. Z-protected and esterified amino acids like this compound and its O-protected derivative Z-Thr(tBu)OMe are crucial components in the synthesis of these fragments. The choice of protecting groups, such as Z and methyl ester, allows for selective deprotection and coupling steps during the assembly process.
While traditional chemical coupling methods are widely used, newer strategies for fragment coupling are being developed, including unimolecular fragment coupling (UFC) and methods involving the activation of peptide thioamides nih.govacs.orgrsc.org. These advancements aim to improve efficiency and yield in the synthesis of complex peptides. The use of this compound and its derivatives is integral to the preparation of the peptide fragments used in these diverse coupling methodologies.
Protecting Group Strategies and Z Thr Ome
The Carbobenzyloxy (Z) Group as an N-alpha Protecting Group
The carbobenzyloxy (Z) group, also known as the benzyloxycarbonyl (Cbz) group, is a widely used protecting group for the alpha-amino function of amino acids in peptide synthesis. sigmaaldrich.commasterorganicchemistry.com Introduced by Bergmann and Zervas, the Z group was foundational to early controlled peptide synthesis methods. wikipedia.orgthieme-connect.dethieme-connect.deresearchgate.net It functions by masking the nucleophilic and basic properties of the amino group, preventing undesired reactions at this site during peptide coupling steps. wikipedia.org
Orthogonality in Multi-Protecting Group Strategies
Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others without affecting them. fiveable.meresearchgate.netiarc.friris-biotech.debiosynth.comkarger.com This concept is crucial in the synthesis of complex molecules like peptides, which contain multiple functional groups requiring differential protection. fiveable.meekb.egbiosynth.com The Z group is considered orthogonal to many other commonly used protecting groups, such as tert-butyl esters and ethers (tBu), which are typically cleaved under acidic conditions. iris-biotech.debiosynth.comluxembourg-bio.comcore.ac.uk This orthogonality allows for the selective deprotection of the amino group (protected by Z) while leaving other protected functionalities, such as side chain protecting groups or carboxyl esters, intact. researchgate.netbiosynth.comluxembourg-bio.com
Cleavage Mechanisms of the Z-Group (e.g., Hydrogenolysis, Acidolysis)
The Z group can be removed through several mechanisms, the most common being catalytic hydrogenolysis and acidolysis. guidetopharmacology.orgfishersci.fianl.gov
Hydrogenolysis: This is a widely used method for Z group cleavage. It typically involves treating the protected compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.comthieme-connect.de This process cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. thieme-connect.dethieme-connect.de Hydrogenolysis is a mild method that generally does not affect peptide bonds or many other protecting groups. thieme-connect.de
Acidolysis: The Z group can also be removed by treatment with strong acids. thieme-connect.deguidetopharmacology.orgfishersci.fianl.gov Examples of acidic conditions used include hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), particularly at elevated temperatures or with scavengers. thieme-connect.deresearchgate.netcdnsciencepub.com While acidolysis can be effective, it may be less selective than hydrogenolysis and can potentially affect other acid-sensitive parts of the molecule. cdnsciencepub.comwiley-vch.de
Methyl Ester as a Carboxyl Protecting Group
The methyl ester is a simple and commonly used protecting group for the carboxyl function of amino acids. fiveable.meekb.eglibretexts.org Its advantages include ease of introduction and relatively straightforward removal. libretexts.orgthieme-connect.de
Ester Hydrolysis and Deprotection
Methyl esters are typically cleaved through hydrolysis. fiveable.melibretexts.org Base-catalyzed hydrolysis using alkali metal hydroxides (such as sodium hydroxide (B78521) or lithium hydroxide) or carbonates in aqueous or mixed organic-aqueous solvents is a common method. fiveable.melibretexts.orgthieme-connect.de This method is generally effective but can sometimes lead to side reactions like racemization, especially in complex substrates or with certain amino acid residues. cdnsciencepub.comwiley-vch.de Enzymatic hydrolysis using enzymes like porcine pancreatic lipase (B570770) has also been explored as a milder alternative to minimize racemization. thieme-connect.de Other methods for methyl ester cleavage include treatment with lithium iodide in refluxing pyridine (B92270) or bis(tri-n-butyltin) oxide under neutral conditions, particularly for substrates sensitive to basic hydrolysis. thieme-connect.de
Synthesis of Z Thr Ome
The synthesis of Z-Thr-OMe typically involves the protection of the amino and carboxyl groups of L-threonine. A common synthetic route begins with the esterification of L-threonine to form the methyl ester, often as the hydrochloride salt. This is followed by the introduction of the Z group onto the amino nitrogen by reaction with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions, such as in the presence of sodium hydroxide (B78521). google.com This process yields this compound.
Applications of Z Thr Ome
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules, including peptides, in solution. benthamdirect.comnih.gov It provides insights into the spatial arrangement of atoms and the flexibility of the molecular structure. benthamdirect.comnih.gov
1H NMR Investigations of this compound Conformation
¹H NMR spectroscopy is widely used to investigate peptide conformation through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE). benthamdirect.comrsc.orgmasterorganicchemistry.comnih.gov Chemical shifts of protons are sensitive to their electronic environment, which is influenced by the molecule's conformation and the presence of intramolecular interactions. royalsocietypublishing.orgrsc.org Coupling constants provide information about the dihedral angles of the peptide backbone and side chains. NOE experiments measure through-space correlations between protons, indicating their proximity and helping to define the molecule's three-dimensional structure in solution. rsc.org
While specific ¹H NMR studies focusing solely on the conformation of the isolated this compound molecule were not extensively detailed in the search results, ¹H NMR is a standard technique for characterizing the conformation of peptides containing Thr residues and Z (benzyloxycarbonyl) protecting groups. Studies on related peptides with Z-protecting groups and OMe (methyl ester) C-terminal modifications demonstrate the utility of ¹H NMR in conformational analysis. For instance, ¹H NMR has been used to study protected α-aminoisobutyric acid-containing peptides like Z-Aib-Pro-Aib-Ah-OMe and Z-Aib-Pro-Aib-OMe, suggesting they adopt well-defined conformations in solution, including type III β-bend structures. scispace.com The chemical shift of NH protons in ¹H NMR spectra can reflect the strength of intramolecular hydrogen bonds. royalsocietypublishing.orgrsc.org
Analysis of Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds play a significant role in stabilizing peptide conformations. royalsocietypublishing.orgrsc.org NMR spectroscopy, particularly through the analysis of NH chemical shifts and their temperature dependence, can provide evidence for the presence and strength of these hydrogen bonds. royalsocietypublishing.orgrsc.orgmdpi.comresearchgate.net A downfield shift of the NH proton signal is generally indicative of involvement in an intramolecular hydrogen bond due to the deshielding effect. royalsocietypublishing.orgrsc.org Temperature coefficients of NH proton signals can also indicate intramolecular hydrogen bonding; values more positive than -4.5 ppb K⁻¹ are strongly suggestive of such bonds. royalsocietypublishing.org
Studies on various peptide derivatives have utilized NMR to identify intramolecular hydrogen bonds. For example, investigations of binaphthalene–benzamide derivatives using multidimensional NMR techniques confirmed the presence of intramolecular hydrogen bonds and their relative strengths. rsc.org In some cases, intramolecular hydrogen bonds involving OMe groups have been detected, and their strength relative to solvent interactions can influence NH chemical shifts. mdpi.com While direct studies on this compound's intramolecular hydrogen bonding were not prominently found, the principles of using NMR to analyze hydrogen bonding in peptides containing similar functional groups (urethane and ester) and the threonine hydroxyl group are well-established.
Dynamic NMR for Conformational Dynamics
Dynamic NMR (DNMR) spectroscopy is employed to study conformational exchange processes that occur on timescales observable by NMR (typically between 10⁻¹ to 10³ seconds). nih.govacs.orgresearchgate.net By analyzing the temperature dependence of NMR spectra, DNMR can provide information about the kinetics and thermodynamics of conformational interconversions, including rotation around bonds and ring flips. acs.orgresearchgate.net Line shape analysis of broadened signals in variable-temperature NMR experiments allows for the determination of exchange rates and activation barriers (ΔG‡) for these dynamic processes. acs.orgresearchgate.net
DNMR has been applied to study restricted rotation in various organic molecules and peptides. For instance, DNMR has been used to investigate the stereodynamics of aryl-substituted norbornanes, determining energy barriers for aryl group rotation through line shape analysis of ¹³C NMR spectra. acs.orgunibas.it The observation of broadened signals at ambient temperatures that sharpen upon warming or cooling is characteristic of an exchange process between different conformers. acs.org While specific DNMR studies on this compound were not highlighted, this technique would be applicable to investigate potential dynamic processes such as rotation around the carbamate (B1207046) or ester bonds, or the threonine side chain, if these processes occur within the DNMR timescale.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of chiral molecules, particularly peptides and proteins, in solution. creative-proteomics.comwikipedia.orgjascoinc.comlibretexts.orgbiorxiv.org It measures the differential absorption of left and right circularly polarized light by optically active chromophores, such as peptide bonds. creative-proteomics.comwikipedia.orgjascoinc.comlibretexts.orgbiorxiv.org The far-UV region (190-250 nm) of the CD spectrum is particularly sensitive to the conformation of the peptide backbone and is used to estimate the proportions of different secondary structural elements like α-helices, β-sheets, turns, and random coils. creative-proteomics.comwikipedia.orgjascoinc.comlibretexts.orgbiorxiv.org Each of these structural motifs exhibits a characteristic CD signature. creative-proteomics.comjascoinc.comlibretexts.org
X-ray Crystallography and Solid-State Conformational Studies
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the crystalline state. This technique is essential for determining the precise arrangement of atoms, bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular conformation in the solid state. pnas.orgpnas.orgmdpi.comnih.gov
Crystal Structure Elucidation of this compound Containing Peptides and Analogues
For example, the crystal structure of a tetrapeptide analog of somatostatin, DOTA-Phe-D-Trp-Lys-Thr-OMe, was determined by X-ray diffraction. mdpi.com This study described the crystal packing and the hydrogen bonding network within the crystal, including both intramolecular and intermolecular hydrogen bonds. mdpi.com The structure revealed intramolecular hydrogen bonds within the tetrapeptide moiety. mdpi.com Crystal structures of synthetic peptides containing α-aminoisobutyric acid (Aib) and C-terminal methyl esters, such as Boc-Leu-(Aib)₂-Val-Ala-Leu-(Aib)₂-Val-d-Ala-d-Leu-Aib-OMe and Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-d-Pro-Gly-Leu-Phe-Val-OMe, have also been reported, illustrating how these protecting and activating groups are accommodated within folded peptide structures like helices and β-strands in the solid state. pnas.orgpnas.org The crystal structure of Z-(Aib)₁₁-OtBu, an undecapeptide with a Z-group and a t-butyl ester, showed a regular 3₁₀-helix stabilized by intramolecular hydrogen bonds. These studies on related peptides demonstrate that X-ray crystallography is a powerful tool for characterizing the solid-state conformation of peptides containing Z- and OMe groups and Thr residues, providing detailed structural information that complements solution-state studies.
Compound Table
| Compound Name | PubChem CID |
| This compound (N-Carbobenzyloxy-L-threonine methyl ester) | 2733409 fishersci.com |
| Z-Ser-Thr-OMe | 40428049 nih.gov |
| Fmoc-Thr-OMe | 11164107 nih.gov |
| N-((Benzyloxy)carbonyl)-L-threonine (Z-Thr-OH) | 88217 fishersci.canih.gov |
| CBZ-L-Serine methyl ester (Z-Ser-OMe) | 6999535 fishersci.no |
| DOTA-Phe-D-Trp-Lys-Thr-OMe | Not directly found for the full conjugate, but components like Thr are listed. |
| Boc-Leu-(Aib)₂-Val-Ala-Leu-(Aib)₂-Val-d-Ala-d-Leu-Aib-OMe | Not directly found. |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-d-Pro-Gly-Leu-Phe-Val-OMe | Not directly found. |
| Z-(Aib)₁₁-OtBu | Not directly found. |
Data Tables
For example, the crystal structure of DOTA-Phe-D-Trp-Lys-Thr-OMe provided crystallographic parameters mdpi.com:
| Parameter | Value | Unit |
| Space group | P4₃2₁2 | - |
| a | 20.335(3) | Å |
| c | 27.105(5) | Å |
| V | 11208(4) | ų |
| Z | 8 | - |
| Temperature | 100(2) | K |
| Dcalc | 1.344 | g/cm³ |
| R₁ (I > 2σ(I)) | 0.096 | - |
| wR₂ (all data) | 0.1986 | - |
This table exemplifies the kind of crystallographic data obtained for this compound containing peptides.
Analysis of Dihedral Angles and Molecular Geometry
The conformation of a molecule like this compound can be described by its dihedral angles, which define the torsion around specific bonds. In peptide chemistry, the Ramachandran plot is a common tool to visualize the allowed ranges of the backbone dihedral angles, phi (Φ) and psi (Ψ), for amino acid residues. While this compound is a protected single amino acid, its conformation is still influenced by the rotations around the bonds within the threonine residue and the attached protecting groups.
Specific dihedral angles within this compound, such as those involving the backbone (if considered as part of a peptide chain) and the side chain, dictate its preferred spatial arrangement. Studies on related protected amino acids and peptides, including those containing threonine, often involve analyzing these angles to understand the favored conformers. For instance, studies on dehydropeptides have shown that the presence of a double bond restricts conformational space, influencing the peptide chain's rigidity and preference for structures like β-turns. researchgate.netbeilstein-journals.org
Intermolecular Interactions and Crystal Packing
In the solid state, the conformation of this compound is significantly influenced by intermolecular interactions and how the molecules pack together in the crystal lattice. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. gatech.edupeerj.comrsc.orgaip.org
Crystal packing refers to the arrangement of molecules in a crystalline solid. The specific way molecules pack is driven by the optimization of intermolecular interactions, leading to a stable crystal structure. rsc.orgrsc.orgacs.org X-ray crystallography is a primary technique used to determine crystal structures, providing detailed information about molecular geometry, bond lengths, bond angles, and the spatial arrangement of molecules, including the identification of intermolecular contacts. lsu.edumdpi.com
For this compound, hydrogen bonding involving the hydroxyl group of the threonine side chain, the amide NH group, and the carbonyl oxygens are expected to play a significant role in its crystal packing. Studies on related protected peptides, such as Z-Ala-Phe-OMe, have shown that intermolecular N-H⋅⋅⋅O=C interactions within the backbones are present and influence the relative disposition and alignment of peptide strands in the crystal lattice. researchgate.net The absence or presence of specific interactions, such as those involving a free carboxyl group versus a methyl ester, can lead to different packing arrangements and even affect the parallel or antiparallel orientation of molecular strands. researchgate.net
Influence of Neighboring Residues and Substituents on this compound Conformation
While this compound itself is a single protected amino acid, its conformational behavior can be extrapolated to understand the role of a Z-protected threonine residue within a larger peptide chain. The conformation of an amino acid residue in a peptide is influenced by the nature of the neighboring residues and the presence of substituents.
In peptides containing threonine, the side chain hydroxyl group can participate in intramolecular hydrogen bonds, influencing the local conformation. Studies on O-glycosylated threonine-containing peptide models, such as Z-Thr(AcGalNAc)-Ala-OMe, have indicated the possibility of intramolecular hydrogen bonds between the threonine NαH and the N-acetyl carbonyl of the carbohydrate moiety. nih.gov This interaction can restrict the orientation of the carbohydrate group relative to the peptide backbone. nih.gov
The protecting groups, such as the Z group and the methyl ester, also act as substituents that influence the conformational landscape. The bulky Z group can impose steric constraints, affecting the rotation around the N-Cα bond (the Φ angle). Similarly, the methyl ester group affects the environment around the C-terminal.
Research on various protected peptides has demonstrated how different amino acid residues and protecting groups influence the adoption of specific secondary structures like β-turns and helical conformations. researchgate.netbeilstein-journals.orgacs.orgacs.org For example, the introduction of (Z)-dehydrophenylalanine has been shown to stabilize β-turn conformations in short peptides and 3₁₀-helical conformations in longer ones. beilstein-journals.org The position of a residue within a peptide sequence can also be critical; for instance, an L-Val residue at the C-terminal position was found to have a strong influence on peptide conformation, leading to a right-handed helical structure in one case. beilstein-journals.org
Solvent Effects on Conformational Preferences
The solvent environment plays a crucial role in determining the conformational preferences of molecules, including protected amino acids and peptides. Solvents can influence conformation by differential solvation of various parts of the molecule and by participating in hydrogen bonding or other intermolecular interactions with the solute. acs.orgcdnsciencepub.comrsc.orgnih.gov
Studies on peptides and related organic molecules have shown that conformational equilibria can be significantly shifted depending on solvent polarity and hydrogen-bonding ability. acs.orgcdnsciencepub.comrsc.orgnih.gov For example, the Z/E isomer preference of secondary thioamides showed substantial solvent dependency, unlike the corresponding amides. acs.org Detailed studies using computational methods like molecular dynamics simulations and DFT calculations have revealed that hydrogen bond formation between the solvent and the solute is a key factor influencing conformational preferences. acs.orgcdnsciencepub.com
For this compound, the polarity and hydrogen-bonding capacity of the solvent would affect the solvation of the polar groups, such as the hydroxyl, amide, and ester functionalities, as well as the less polar Z group. In protic solvents like methanol (B129727), hydrogen bonding between the solvent and this compound can stabilize certain conformers. In less polar solvents, intramolecular interactions within this compound might become more dominant.
Research on dehydropeptides has also investigated the influence of solvents of different polarities on their conformational analysis using spectroscopic methods like NMR and CD, as well as molecular modeling techniques. researchgate.net These studies highlight that solvent polarity can influence the arrangement of both side chains and the main peptide chain, depending on the peptide length. researchgate.net
Chirality of Threonine and its Implications in this compound
Chirality, derived from the Greek word for "hand," is a fundamental property of asymmetry where a molecule is non-superposable on its mirror image. Amino acids, with the exception of glycine, possess at least one chiral center at the alpha-carbon atom. Threonine is unique among the common proteinogenic amino acids as it contains two chiral centers: the alpha-carbon (C-2) and the beta-carbon (C-3).
This presence of two chiral centers means threonine can exist as four possible stereoisomers, which are two pairs of enantiomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R). The (2S, 3R) isomer is the naturally occurring L-threonine. The (2S, 3S) isomer is known as L-allo-threonine, a diastereomer of L-threonine that is also found in nature. The (2R, 3S) and (2R, 3R) isomers are the enantiomers of L-threonine and L-allo-threonine, respectively.
This compound is specifically the N-carbobenzyloxy methyl ester of L-threonine. Therefore, the stereochemistry at the alpha and beta carbons of the threonine residue within this compound corresponds to that of L-threonine, which is typically the (2S, 3R) configuration. This defined stereochemistry at both centers is critical as it dictates the molecule's three-dimensional structure and its interactions in chemical reactions, particularly in the formation of peptide bonds and subsequent transformations.
Stereoselective Synthesis Routes Utilizing this compound Derivatives
This compound serves as a protected chiral building block primarily in peptide synthesis, where the stereochemical integrity of the amino acid residues is paramount for the biological activity of the resulting peptide. Peptide synthesis often involves coupling reactions between protected amino acids or peptide fragments, and the stereochemistry at the chiral centers of the reactants influences the stereochemical outcome of the coupling. The use of enantiomerically pure this compound ensures that the threonine residue is incorporated into the growing peptide chain with the correct (2S, 3R) configuration.
While this compound itself is a reactant in peptide bond formation, derivatives of threonine, including those with the Z-protecting group and methyl ester, can be involved in other stereoselective transformations. For instance, elimination reactions on threonine derivatives are a common route to synthesize dehydroamino acids, a process that can be highly stereoselective (see Section 5.3). The stereochemistry of the starting threonine derivative (e.g., threo or erythro) significantly influences the E/Z isomerism of the resulting dehydroamino acid.
Some research has explored the use of protected threonine derivatives in the synthesis of more complex molecules, although specific examples prominently featuring this compound derivatives as key chiral auxiliaries or ligands for inducing stereoselectivity in reactions beyond peptide synthesis are less extensively documented in the provided search results. However, the principle remains that the inherent chirality of the threonine moiety in this compound derivatives provides a foundation for controlling stereochemistry in reactions where these derivatives participate.
E/Z Isomerism in Related Dehydroamino Acid Systems and Analogues
Dehydroamino acids (dhAAs) are unsaturated amino acids containing a carbon-carbon double bond in the alpha, beta (α,β) position. When derived from threonine, the resulting dehydroamino acid is dehydrobutyrine (Dhb, 2-aminobut-2-enoic acid). Due to the substitution pattern around the C=C double bond, dehydrobutyrine exhibits geometrical isomerism, existing as either the E or Z isomer.
The E/Z nomenclature is the standard system for describing the stereochemistry of double bonds, particularly when the cis/trans designation is ambiguous due to multiple substituents. The assignment of E (entgegen, opposite) or Z (zusammen, together) configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. If the two groups of higher priority are on the same side of the double bond, the configuration is Z; if they are on opposite sides, it is E.
Elimination reactions are a common method for synthesizing dehydroamino acids from β-hydroxy-α-amino acids like threonine. The stereochemical outcome of this elimination, specifically the ratio of E to Z isomers of dehydrobutyrine, is often influenced by the stereochemistry of the starting threonine derivative and the reaction conditions. For instance, elimination from threo-configured threonine derivatives (like L-threonine derivatives) often proceeds via a trans E2 mechanism, which can stereoselectively yield the Z-isomer of dehydrobutyrine. The Z-isomer of dehydrobutyrine is frequently found in naturally occurring peptides, such as lantibiotics.
Research findings indicate that the stereoselectivity of dehydroamino acid formation from threonine derivatives can be high, with some methods reporting the preferential or exclusive formation of the Z-isomer.
| Dehydroamino Acid (Derived from Threonine) | Formula | PubChem CID (General) | PubChem CID (Z-isomer) |
| Dehydrobutyrine (Dhb) | C₄H₇NO₂ | 3082167 | 6449989 |
Determination of Absolute and Relative Configuration in Derivatives
Determining the absolute configuration (R or S) of chiral centers and the relative configuration (E or Z) of double bonds in organic molecules, including this compound derivatives and related dehydroamino acids, is crucial for their complete stereochemical description. The Cahn-Ingold-Prelog (CIP) sequence rules are the internationally accepted standard for assigning these descriptors.
For chiral centers, the four substituents are assigned priorities based on atomic number, and the arrangement in space is then related to a reference (either R for rectus, right, or S for sinister, left). For double bonds, the CIP rules are applied to the two substituents on each vinylic carbon to determine the higher priority group on each side, leading to the E or Z assignment.
Experimental techniques are employed to determine these configurations. For crystalline compounds, X-ray crystallography can provide definitive information about the absolute and relative stereochemistry. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative configuration of isomers, including the E/Z isomerism of dehydroamino acids. Analysis of coupling constants and chemical shifts in NMR spectra can often distinguish between E and Z isomers. Optical rotation measurements can indicate the presence of a chiral compound and its enantiomeric purity, although the sign of rotation (dextrorotatory or levorotatory) does not directly correlate with the absolute configuration (R or S).
In the context of this compound, its configuration is established from the known stereochemistry of L-threonine. For derivatives or reaction products, such as dehydroamino acids formed from this compound, spectroscopic analysis, guided by CIP rules, is essential to confirm the stereochemical outcome of the reaction and determine the E/Z configuration of the double bond.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). masterorganicchemistry.comtandfonline.comlibretexts.org For Z-Thr-OMe, NMR would provide detailed insights into the arrangement of atoms and the connectivity of the molecule.
Chemical Shift Analysis
Chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment surrounding specific nuclei within the molecule. tandfonline.comlibretexts.org Different functional groups and their proximity to electronegative atoms or electron-withdrawing/donating groups influence the local magnetic field experienced by a nucleus, resulting in characteristic chemical shifts. For this compound, analysis of the ¹H NMR spectrum would involve identifying signals corresponding to the protons of the methyl ester (-OCH₃), the threonine backbone (α-CH, β-CH, CH₃), the hydroxyl group (-OH), the carbobenzyloxy methylene (B1212753) group (-OCH₂C₆H₅), and the aromatic protons of the phenyl ring. rsc.org Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including those in the methyl ester, the threonine carbons, the carbonyl carbons (ester and carbamate), the methylene carbon of the Z group, and the aromatic carbons. pressbooks.pubmdpi.comlibretexts.orgresearchgate.net Comparing observed chemical shifts to characteristic ranges for these functional groups would aid in assigning signals to specific atoms in the this compound structure. libretexts.orgucl.ac.uk
Coupling Constant Determination
Spin-spin coupling, observed as splitting of NMR signals, arises from the magnetic interaction between neighboring nuclei mediated through chemical bonds. tandfonline.comlibretexts.org The magnitude of this interaction is quantified by coupling constants (J), measured in Hertz (Hz). Analysis of coupling constants in the ¹H NMR spectrum of this compound would provide information about the number of protons on adjacent carbons and the dihedral angles between coupled nuclei, which can help in determining the conformation of the threonine backbone. For instance, vicinal coupling constants (³J) between the α-CH and β-CH protons of the threonine residue are particularly useful for this purpose. tandfonline.com
Two-Dimensional (2D) NMR Experiments
Two-dimensional NMR techniques provide correlations between nuclei, offering more complex structural information. masterorganicchemistry.compearson.comwikipedia.org For this compound, experiments such as Correlation Spectroscopy (COSY) would reveal through-bond couplings between protons, helping to establish connectivity within the threonine and Z-group moieties. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide through-space correlations, giving insights into the molecule's three-dimensional structure and the spatial proximity of protons that are not directly bonded. wikipedia.org Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would correlate signals from protons and carbon atoms, confirming assignments and revealing connectivity across multiple bonds. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing complementary information about the functional groups present. pearson.commaricopa.edulibretexts.orgresearchgate.netacs.orgmasterorganicchemistry.com By analyzing the frequencies of absorbed or scattered light, characteristic bond vibrations can be identified. maricopa.edulibretexts.orgdata.gov
For this compound, the IR spectrum would typically show characteristic absorption bands for the O-H stretching vibration of the hydroxyl group, N-H stretching of the carbamate (B1207046), C=O stretching vibrations for both the ester and carbamate carbonyl groups, C-O stretching vibrations, and C-H stretching vibrations (both aliphatic and aromatic). libretexts.orgdata.gov The specific frequencies and intensities of these bands would provide a "fingerprint" for the molecule and confirm the presence of these functional groups. maricopa.edulibretexts.org Raman spectroscopy, while also sensitive to molecular vibrations, provides different selection rules compared to IR, making it particularly useful for analyzing symmetrical vibrations and non-polar bonds. pearson.comresearchgate.netmasterorganicchemistry.com The Raman spectrum of this compound would complement the IR data by highlighting vibrations of the carbon skeleton and the aromatic ring, which may be strong Raman scatterers. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. maricopa.edulibretexts.orgquora.comresearchgate.net This technique is primarily used to study electronic transitions within a molecule, particularly π to π* and n to π* transitions, which occur in molecules containing chromophores such as conjugated systems or functional groups with lone pairs of electrons. masterorganicchemistry.commedchemexpress.com
This compound contains a carbobenzyloxy group, which includes a phenyl ring conjugated with a carbonyl group through an ester linkage. This conjugated system and the presence of heteroatoms (oxygen and nitrogen) with lone pairs would result in characteristic absorption bands in the UV region. masterorganicchemistry.compearson.commedchemexpress.comsavemyexams.com The wavelength of maximum absorbance (λmax) and the intensity of the absorption would be influenced by the electronic environment of these chromophores. pearson.commedchemexpress.comsavemyexams.com UV-Vis spectroscopy can be useful for quantitative analysis and for detecting the presence of the Z-protecting group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orglibretexts.org It is invaluable for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. mdpi.compearson.com
Advanced Data Preprocessing and Interpretation in Spectroscopy
Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of chemical compounds, including amino acid derivatives like this compound. The raw data acquired from spectrometers often contain artifacts such as noise, baseline variations, and overlapping signals, which can complicate accurate interpretation. Advanced data preprocessing and interpretation methods are therefore crucial to extract meaningful information from complex spectroscopic datasets. These techniques enhance the quality of spectra, improve signal-to-noise ratios, resolve overlapping peaks, and enable multivariate analysis for comprehensive understanding of molecular properties.
Data preprocessing is the initial step in transforming raw spectral data into a format suitable for analysis. Common preprocessing techniques include noise reduction, which aims to minimize random fluctuations in the signal that can obscure important spectral features. Methods like smoothing, such as Savitzky-Golay filtering, are frequently applied to reduce noise while preserving peak shapes spiedigitallibrary.orgjmp.com. Baseline correction is another critical step, particularly in techniques like Raman and infrared spectroscopy, where fluorescence or scattering can cause significant baseline drift spiedigitallibrary.orgjmp.com. Various algorithms exist for baseline correction, including polynomial fitting and more advanced iterative methods spiedigitallibrary.org. These preprocessing steps are essential to ensure that subsequent interpretation is based on accurate and reliable spectral information.
Advanced data interpretation often involves chemometrics, a discipline that uses mathematical and statistical methods to extract information from chemical systems felixinstruments.comfrontiersin.orgresearchgate.net. Chemometric techniques are particularly powerful when dealing with multivariate spectroscopic data, where measurements are taken across many variables (e.g., wavelengths, frequencies, or mass-to-charge ratios). felixinstruments.comfrontiersin.org. Unsupervised methods like Principal Component Analysis (PCA) can be used for exploratory data analysis, revealing patterns, groupings, and outliers within a dataset without prior knowledge of the samples jmp.comugr.es. Supervised methods, such as Partial Least Squares (PLS) regression or Discriminant Analysis, can build predictive models for quantitative analysis or classification based on spectral data jmp.comugr.es.
For a compound like this compound, which can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, advanced data processing and interpretation play a significant role. In NMR spectroscopy, techniques like spectral deconvolution and peak fitting are used to resolve overlapping signals and accurately determine chemical shifts and coupling constants, which are vital for structural confirmation nih.govacs.org. Advanced processing can also enhance the resolution of 1D and 2D NMR spectra, particularly in the analysis of mixtures nih.govacs.orgrsc.orgnih.gov. In mass spectrometry, sophisticated software is used for processing raw data, including noise reduction, baseline subtraction, peak picking, and deconvolution of complex isotopic patterns alfa-chemistry.commetwarebio.comijisae.orggithub.iothermofisher.comthermofisher.com. These steps are necessary for accurate mass determination and fragmentation analysis, which aid in identifying the compound and its potential modifications metwarebio.comgithub.iothermofisher.com. For IR spectroscopy, preprocessing methods help in obtaining clear spectra by removing atmospheric interferences and correcting baselines, allowing for precise identification of functional groups based on characteristic absorption bands libretexts.orgmasterorganicchemistry.com. Advanced analysis can involve comparing spectra to databases or using multivariate methods to identify subtle differences or confirm purity mzcloud.orgnist.gov.
While specific detailed research findings on the advanced spectroscopic data preprocessing and interpretation solely for this compound were not extensively found in the consulted literature, the principles and techniques discussed are broadly applicable to the spectroscopic analysis of small molecules and peptides. The application of these advanced methods ensures a more accurate and comprehensive understanding of the spectroscopic properties and structural characteristics of compounds like this compound.
Theoretical and Computational Studies of Z Thr Ome
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to study the electronic structure and optimize the geometry of molecules. DFT calculations can provide information about the distribution of electrons, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are crucial for understanding a molecule's reactivity and interactions. researchgate.nettandfonline.comscielo.org.mxingentaconnect.com
DFT calculations can also reveal details about intramolecular interactions, such as hydrogen bonds, which play a significant role in determining the stable conformations of peptides and amino acid derivatives. beilstein-journals.org The frontier molecular orbital energies (HOMO and LUMO) calculated by DFT can provide insights into the molecule's reactivity and stability. researchgate.nettandfonline.com The energy gap between HOMO and LUMO is an indicator of chemical reactivity. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics methods provide detailed information for individual molecular structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules, especially larger ones or systems in solution. ucsb.educhemrxiv.orgoup.com
Molecular mechanics force fields use classical physics to approximate the potential energy of a system based on the positions of its atoms. rsc.org These force fields are parametrized to reproduce experimental data or results from high-level quantum calculations. rsc.org Molecular dynamics simulations extend this by simulating the movement of atoms over time, allowing the exploration of different conformations and transitions between them. chemrxiv.org
For Z-Thr-OMe, MM and MD simulations could be used to study the flexibility of the molecule, the relative populations of different conformers at various temperatures, and how the solvent environment affects its shape. Conformational analysis using these methods can help understand the preferred orientations of the side chains and the peptide backbone. libretexts.orgacs.org Studies on related peptides have used MD simulations to investigate their conformational properties in solution and the influence of modifications on their structure. oup.com
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., IR, NMR, UV-Vis) to aid in the identification and characterization of molecules. researchgate.netnih.govaanda.orgresearchgate.net
DFT calculations, for instance, can be used to compute vibrational frequencies, providing theoretical IR and Raman spectra. researchgate.net The calculated vibrational wavenumbers can show good agreement with recorded experimental spectra. researchgate.net
For Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) technique, can predict NMR chemical shifts. researchgate.netscielo.org.mx Comparing predicted and experimental NMR spectra can help confirm the structure and understand the electronic environment of different nuclei in the molecule. Studies on related compounds have successfully used DFT to calculate NMR parameters. researchgate.netscielo.org.mx
Predicting UV-Vis spectra is also possible through computational methods, which can provide information about electronic transitions and absorption properties. researchgate.nettandfonline.comingentaconnect.com These predictions can be performed for molecules in different solvents to understand solvent effects on the electronic spectra. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition states, which are crucial for understanding how chemical reactions occur and predicting reaction rates. beilstein-journals.orgresearchgate.netrsc.orgrsc.orgufl.edu
DFT calculations are commonly used to locate transition states on the potential energy surface. beilstein-journals.orgresearchgate.netreadthedocs.iorowansci.comstackexchange.com A transition state is a high-energy point along the reaction pathway that connects reactants and products. readthedocs.io Identifying transition states involves optimizing molecular geometries to find a saddle point on the energy surface, characterized by having one imaginary frequency in the vibrational analysis. researchgate.netreadthedocs.iocsc.fi
For reactions involving this compound, computational studies could explore potential reaction pathways, such as peptide coupling reactions or modifications of the threonine side chain. By calculating the energies of reactants, products, intermediates, and transition states, computational methods can determine the activation energy barriers for different steps in a reaction mechanism. beilstein-journals.orgrsc.org This allows for the prediction of the most favorable reaction pathways and the understanding of factors that influence reactivity and selectivity. beilstein-journals.orgrsc.org
Computational studies on related reactions have successfully elucidated complex mechanisms, identified key intermediates, and determined the rate-determining steps by analyzing transition states and energy profiles. beilstein-journals.orgresearchgate.netrsc.orgrsc.orgufl.edu Techniques like the intrinsic reaction coordinate (IRC) method can be used to confirm that a located transition state connects the desired reactant and product structures. beilstein-journals.orgstackexchange.com
Role of Z Thr Ome As a Chiral Building Block
Development of Novel Chiral Intermediates
The modification of Z-Thr-OMe or its incorporation into reaction sequences can lead to the development of novel chiral intermediates. soton.ac.ukresearchgate.netuno.edunih.gov These intermediates, possessing the inherent chirality of the threonine unit, can then be further transformed into a variety of chiral compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.govnih.gov The creation of new chiral intermediates is crucial for expanding the repertoire of available chiral building blocks and enabling the synthesis of increasingly complex and diverse chiral molecules. Research in asymmetric synthesis often focuses on developing new methods to access novel chiral compounds. renyi.hu Examples include the synthesis of novel chiral transition metal complexes soton.ac.uk and chiral trifluoromethylated enamides, which can be transformed into various chiral complex scaffolds. researchgate.net Chiral heterocyclic compounds, such as substituted-2-oxazolidinones, are also important intermediates in the synthesis of chiral aminoalcohols and are found as core structures in many drug molecules. uno.edu The synthesis of novel chiral ionic liquids and their polymers also demonstrates the ongoing effort to develop new chiral intermediates and materials. nih.gov
Enzymatic Transformations and Biocatalysis with Z Thr Ome
Enzymatic Coupling Reactions in Peptide Synthesis
Enzymatic methods offer a "green" and often highly selective alternative to traditional chemical peptide synthesis mt.comvapourtec.com. Proteases, enzymes naturally involved in peptide hydrolysis, can be employed under controlled conditions to catalyze the reverse reaction, peptide bond formation nih.govrhhz.netmdpi.com. This can occur via thermodynamically controlled processes (reverse hydrolysis) or kinetically controlled approaches (aminolysis of activated esters) rhhz.net.
While direct examples of Z-Thr-OMe being used as a substrate in protease-catalyzed peptide coupling reactions were not specifically detailed in the search results, related protected amino acid methyl esters, such as Z-Phe-OMe, have been successfully employed as model substrates in chymotrypsin-catalyzed peptide synthesis in organic solvents with low water content nih.gov. These studies highlight critical factors for enzymatic peptide synthesis, including the choice of solvent system (water-miscible vs. water-immiscible), enzyme immobilization, and the balance between synthesis and hydrolysis rates to achieve high peptide yields nih.gov. The principles derived from these model reactions are relevant to the potential enzymatic coupling of this compound with other amino acid or peptide fragments.
Enzymatic peptide ligation, which involves joining pre-synthesized peptide fragments using enzymes like peptide ligases or engineered proteases, is another area where protected amino acids or peptides could be involved nih.govrhhz.netlabome.com. These methods are valuable for synthesizing longer or modified peptides that are challenging to obtain through standard solid-phase chemical synthesis nih.gov.
Stereoselectivity in Enzyme-Mediated Processes
Enzymes are renowned for their high stereoselectivity, the ability to preferentially form one stereoisomer over others vapourtec.comquora.comdcu.ienih.govwou.edumdpi.commasterorganicchemistry.com. This is a significant advantage of biocatalysis in the synthesis of chiral compounds, including peptides and modified amino acids dcu.iewou.edumdpi.com. The stereochemical outcome of an enzymatic reaction is dictated by the precise three-dimensional structure of the enzyme's active site and how it interacts with the substrate quora.comnih.govnih.gov.
In the context of this compound, which contains two stereocenters (at the α-carbon and the β-carbon of the threonine residue), enzymatic transformations involving this compound would be expected to exhibit high stereoselectivity. For instance, if this compound were to undergo enzymatic modification at the hydroxyl group or the methyl ester, the enzyme would likely favor a specific stereochemical outcome at or near the reaction center due to the spatial constraints and specific binding interactions within the active site quora.comnih.govnih.gov.
While specific data on the stereoselectivity of enzymatic reactions with this compound was not widely available in the search results, the general principles of enzyme stereoselectivity are directly applicable. Studies on other enzymatic transformations, such as the stereoselective synthesis of chiral amines or cyclopropanes, demonstrate how enzymes can achieve high enantiomeric and diastereomeric ratios wou.edumdpi.comacs.org. This high level of control is a key reason for employing biocatalysis in the synthesis of stereochemically pure compounds dcu.iewou.edu.
Optimization of Biocatalytic Reaction Conditions
Optimizing the reaction conditions is crucial for maximizing the efficiency and yield of biocatalytic processes involving substrates like this compound innosyn.comnih.gov. Key parameters that influence enzyme activity and stability include temperature, pH, substrate and product concentrations, reaction medium (solvent system), and the presence of inhibitors or activators mt.comdcu.ieresearchgate.netmdpi.comresearchgate.net.
For enzymatic reactions involving this compound, particularly in peptide synthesis or modification, the choice of solvent is critical. Many enzymatic peptide synthesis reactions are carried out in organic solvents with low water content to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis nih.govdcu.iemdpi.com. The log P of the solvent can correlate with reaction rates in such systems nih.govresearchgate.net. Studies on enzymatic peptide synthesis using related substrates have shown that parameters like buffer type and concentration, as well as the ratio of substrates, significantly impact reaction rates and yields nih.govnih.gov.
Furthermore, substrate concentration plays a vital role in enzyme kinetics, typically following Michaelis-Menten kinetics up to a saturation point researchgate.net. High substrate concentrations can sometimes lead to substrate inhibition researchgate.net. Therefore, determining the optimal substrate concentration for this compound in a specific enzymatic reaction is essential for achieving maximum catalytic efficiency researchgate.net.
One study investigating the enzymatic synthesis of galactosylated serine/threonine derivatives using β-galactosidase from E. coli utilized N-Z-Thr-OMe as an acceptor substrate researchgate.net. This research explored the effects of the reaction medium (aqueous and aqueous-organic solvent systems) and substrate ratios on transgalactosylation yields researchgate.net. The findings highlighted the importance of acceptor/solvent interactions and the thermodynamically driven nature of the reaction in that specific system researchgate.net. The initial reaction rate with N-Z-Thr-OMe was reported as 4437.2 µmol/L.h in heptane:buffer media (23.2%) researchgate.net.
Enzyme Design and Engineering for this compound Substrates
Enzyme design and engineering play a significant role in tailoring biocatalysts for specific applications, including enhancing their activity, selectivity (including stereoselectivity), and stability towards non-natural substrates like protected amino acid derivatives or under non-physiological reaction conditions nih.govnih.govnih.govtandfonline.commdpi.comnih.govmanchester.ac.ukrsc.orgnih.gov. Techniques such as directed evolution and rational design are employed to modify enzyme properties tandfonline.comnih.govnih.gov.
While specific examples of enzymes engineered specifically for this compound as a primary target substrate were not prominently found in the search results, the general principles of enzyme engineering are applicable to developing biocatalysts that could efficiently utilize or modify this compound. For instance, if an enzyme shows some activity towards this compound but with low efficiency or selectivity, directed evolution could be used to create libraries of enzyme variants that are then screened for improved performance with this specific substrate nih.govnih.gov. Rational design, guided by structural understanding of the enzyme-substrate interaction, could also be used to introduce specific mutations aimed at improving the binding or catalysis of this compound nih.govtandfonline.com.
Conclusion and Future Research Directions
Remaining Challenges and Open Questions
Despite its established role, the chemistry involving Z-Thr-OMe still presents challenges and unanswered questions for the scientific community. A persistent challenge, common in peptide synthesis utilizing protected amino acids like this compound, is mitigating racemization during coupling and subsequent deprotection steps. cdnsciencepub.com While methyl esters are generally considered mild protecting groups, the optimization of deprotection conditions to achieve high chemical yields without compromising stereochemical purity remains an active area of investigation. researchgate.net Furthermore, exploring the compatibility of this compound with an expanded repertoire of synthetic methodologies and alternative protecting group strategies could unlock new synthetic possibilities. The full potential of this compound as a precursor to diverse molecular architectures is still being explored.
Prospective Avenues for Academic Inquiry
Future academic research on this compound is poised to explore several promising directions. One significant avenue involves the innovation of novel coupling techniques specifically tailored for this compound, aiming for enhanced efficiency and stereocontrol, potentially through the application of new catalytic systems or reaction conditions to minimize racemization. mdpi.com Another compelling area of research is the application of this compound in the total synthesis of complex natural products or the preparation of advanced pharmaceutical intermediates where the precise incorporation of a threonine residue is critical for biological activity. Investigating its behavior under non-traditional synthetic conditions, such as flow chemistry or electrochemical methods, could lead to the discovery of novel reaction pathways. Additionally, optimizing solid-phase synthesis protocols that incorporate this compound, including the development of efficient and selective on-resin deprotection and cleavage strategies, represents a valuable area for future study.
Emerging Methodologies and Technologies in this compound Research
The landscape of this compound research is likely to be shaped by emerging methodologies and technological advancements. High-throughput experimentation platforms could significantly accelerate the optimization of reaction conditions for couplings and deprotections involving this compound by allowing for rapid screening of multiple parameters. Advanced analytical techniques, such as hyphenated chromatography-spectroscopy methods, can provide more detailed characterization of reaction mixtures and products, aiding in reaction monitoring and mechanism elucidation. mdpi.com The increasing sophistication of computational chemistry tools and machine learning algorithms offers opportunities for in silico design of synthetic routes and prediction of reactivity and stereoselectivity. researchgate.net Moreover, the growing emphasis on sustainable chemical practices may drive the development of greener synthesis methods for this compound and its downstream applications, potentially incorporating biocatalysis or the use of renewable solvents and reagents.
Q & A
Q. How to formulate a FINER-compliant research question for this compound’s role in peptide synthesis?
- Answer : Apply FINER criteria:
- Feasible: “Can microwave-assisted synthesis reduce racemization in this compound-mediated peptide coupling?”
- Novel: Compare with traditional heating methods using ee metrics .
Data Management and Reproducibility
Q. What data management practices ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
